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An in-depth analysis of the synergistic effects of combining SHP2 inhibitors with targeted

therapies, focusing on preclinical and clinical data to inform future drug development.

The strategic combination of targeted therapies is a cornerstone of modern oncology research,

aiming to enhance efficacy and overcome resistance. This guide provides a comparative

analysis of combination therapies involving SHP2 (Src homology 2 domain-containing

phosphatase 2) inhibitors, a promising class of anti-cancer agents. While specific clinical trial

data for "Shp2-IN-24" is not publicly available, this guide will utilize the SHP2 inhibitor PF-

07284892 as a primary example, supplemented with preclinical data from other well-

documented SHP2 inhibitors such as TNO155 and SHP099, to illustrate the principles and

potential of this therapeutic approach.

Clinical Landscape: The Case of PF-07284892
A first-in-human, Phase 1 clinical trial (NCT04800822) has evaluated the safety and efficacy of

the SHP2 inhibitor PF-07284892, both as a monotherapy and in combination with various

targeted agents in patients with advanced solid tumors harboring specific oncogenic drivers.[1]

[2][3][4] This study is notable for its innovative design, which allowed for the addition of a

targeted therapy upon disease progression with PF-07284892 monotherapy.

Clinical Trial Snapshot: PF-07284892 Combination
Therapy
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Parameter Details

Clinical Trial ID NCT04800822[1][2][3]

SHP2 Inhibitor PF-07284892 (ARRY-558)[1]

Combination Agents

Lorlatinib (for ALK/ROS1 fusion+ cancers),

Encorafenib + Cetuximab (for BRAFV600E+

colorectal cancer), Binimetinib (for MAPK-

mutant cancers)[1]

Patient Population

Advanced solid tumors with specific oncogenic

drivers, who have progressed on prior targeted

therapy[1][4]

Dosing (PF-07284892)
40 mg orally twice weekly (recommended Phase

2 dose)[1]

Key Efficacy Outcome

Confirmed RECIST v1.1 partial responses (PR)

were observed in 3 patients treated with

combination therapy (2 with lorlatinib, 1 with

binimetinib)[1]

Biomarker Response

In 2 of the responding patients, a reduction of

≥80% in circulating tumor DNA (ctDNA) founder

mutation was observed after starting

combination therapy[1]

Safety Profile

PF-07284892 was generally well-tolerated alone

and in combination. Common treatment-related

adverse events for monotherapy included

anemia, peripheral edema, and increased

AST[1]

Preclinical Evidence: The Rationale for Combination
Preclinical studies provide the foundational evidence for combining SHP2 inhibitors with other

targeted therapies. These studies demonstrate synergistic anti-tumor activity, offering a

mechanistic basis for the outcomes observed in clinical trials. As direct preclinical data for the

PF-07284892 and lorlatinib combination is not extensively published, this section presents data
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from other SHP2 inhibitors combined with ALK inhibitors, which target a similar patient

population.

In Vitro Synergism: TNO155 and Lorlatinib in
Neuroblastoma
A study investigating the combination of the SHP2 inhibitor TNO155 with the ALK inhibitor

lorlatinib in ALK-mutant neuroblastoma cell lines demonstrated significant synergistic effects on

cell viability.[5][6][7]

Cell Line Drug Combination Key Finding

ALK-mutant Neuroblastoma TNO155 + Lorlatinib

Synergistic reduction in cell

growth and promotion of

inactivation of ALK and MAPK

signaling.[5][6][7]

In Vivo Efficacy: Enhanced Tumor Growth Inhibition
Xenograft models have been instrumental in demonstrating the enhanced anti-tumor efficacy of

SHP2 inhibitor combination therapies in a whole-organism context.

TNO155 and Lorlatinib in a Murine ALK-Mutant Xenograft Model[5][6][7]

Treatment Group Outcome

Vehicle Progressive tumor growth

TNO155 Monotherapy Moderate tumor growth inhibition

Lorlatinib Monotherapy Significant tumor growth inhibition

TNO155 + Lorlatinib
Delayed tumor growth and prolonged survival

compared to monotherapies

SHP099 and Ceritinib in an ALK-Rearranged NSCLC Patient-Derived Xenograft (PDX)

Model[8][9]
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Treatment Group Outcome

Vehicle Progressive tumor growth

Ceritinib (25 mg/kg, daily) Partial tumor growth inhibition

SHP099 (75 mg/kg, daily) Minimal tumor growth inhibition

Ceritinib + SHP099
Significant tumor growth inhibition, halting the

growth of resistant tumors

Signaling Pathways and Experimental Workflows
The primary mechanism by which SHP2 inhibitors synergize with targeted therapies is through

the suppression of the RAS-MAPK signaling pathway, a key driver of cell proliferation and

survival.

Overcoming Resistance in ALK-Positive NSCLC
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Caption: Dual inhibition of ALK and SHP2 blocks MAPK signaling.

Experimental Workflow for Preclinical Evaluation
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In Vitro Studies

Cell Viability Assay
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Caption: Workflow for preclinical assessment of combination therapy.

Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of SHP2 inhibitor combination therapies.

Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the effect of the drug combination on the metabolic activity of

cancer cells, which is an indicator of cell viability.

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Drug Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor, the

targeted therapy (e.g., lorlatinib), and the combination of both. A vehicle control (e.g., DMSO)

is also included.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12385117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: The plates are incubated for a specified period, typically 72-96 hours, to allow the

drugs to exert their effects.[3]

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-

sulfophenyl)-2H-tetrazolium) is added to each well.[10]

Incubation and Solubilization: The plates are incubated for 1-4 hours to allow for the

conversion of the tetrazolium salt to formazan by metabolically active cells. For MTT, a

solubilizing agent is then added to dissolve the formazan crystals.[10]

Absorbance Reading: The absorbance of each well is measured using a microplate reader at

a specific wavelength (e.g., 490 nm for MTS).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle-treated control. IC50 values (the concentration of a drug that inhibits

50% of cell growth) are determined, and synergy is often calculated using the Chou-Talalay

method or the Bliss independence model.[3]

Western Blot for ERK Phosphorylation
Western blotting is employed to determine the effect of the drug combination on the

phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK.

Cell Lysis: Cells are treated with the drugs for a specified time, then washed and lysed to

extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).
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Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.[11]

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for

the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary

antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the

primary antibody.

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is

captured using an imaging system.[12]

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed

with an antibody for the total form of the protein (e.g., anti-total-ERK) to serve as a loading

control.[12]

In Vivo Xenograft Study
Animal models are critical for evaluating the in vivo efficacy and tolerability of drug

combinations.

Cell Implantation: Human cancer cells are subcutaneously injected into

immunocompromised mice (e.g., nude or NOD/SCID mice).[13]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Randomization and Treatment: Mice are randomized into different treatment groups: vehicle

control, SHP2 inhibitor monotherapy, targeted therapy monotherapy, and the combination

therapy.[4]

Drug Administration: The drugs are administered according to a predetermined schedule and

route (e.g., oral gavage).

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Mouse body weight is also monitored as an indicator of toxicity.[4]
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Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a specified time point.

Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical

analyses are performed to compare the efficacy of the combination therapy to the

monotherapies and the control.

Conclusion and Future Directions
The combination of SHP2 inhibitors with targeted therapies represents a compelling strategy to

enhance anti-tumor efficacy and overcome acquired resistance. The clinical data for PF-

07284892 in combination with agents like lorlatinib, although preliminary, provides proof-of-

concept for this approach in heavily pretreated patient populations. Preclinical studies with

other SHP2 inhibitors further substantiate the mechanistic rationale, demonstrating clear

synergistic effects both in vitro and in vivo.

Future research should focus on identifying predictive biomarkers to select patients most likely

to benefit from these combination therapies. Further elucidation of the complex signaling

networks regulated by SHP2 will also be crucial for identifying novel combination partners and

expanding the therapeutic potential of SHP2 inhibition in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Assay of cell viability with two drugs [bio-protocol.org]

2. aacrjournals.org [aacrjournals.org]

3. Cell-viability assay and drug combination analysis [bio-protocol.org]

4. aacrjournals.org [aacrjournals.org]

5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK
Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12385117?utm_src=pdf-custom-synthesis
https://bio-protocol.org/exchange/minidetail?id=3587511&type=30
https://aacrjournals.org/mct/article/doi/10.1158/1535-7163.MCT-20-0965/673570/p/SHP2-Inhibition-Enhances-the-Effects-of-Tyrosine
https://bio-protocol.org/exchange/minidetail?id=5219399&type=30
https://aacrjournals.org/mct/article/20/9/1653/673308/SHP2-Inhibition-Enhances-the-Effects-of-Tyrosine
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Collection - Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes
Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications -
Figshare [aacr.figshare.com]

7. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN
NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]

8. researchgate.net [researchgate.net]

9. SHP2 inhibition restores sensitivity to ALK inhibitors in resistant ALK-rearranged non-small
cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

11. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2
inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled
receptors - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [SHP2 Inhibitor Combination Therapy: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385117#shp2-in-24-combination-therapy-clinical-
trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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